

biological function of TPOP146 in vitro

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TPOP146

Cat. No.: B611462

[Get Quote](#)

An In-Depth Technical Guide to the In Vitro Biological Function of **TPOP146**

Executive Summary

TPOP146 is a potent and selective small molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3][4] Its primary in vitro biological function is to competitively block the interaction between the CBP/p300 bromodomain and acetylated lysine residues on histone and non-histone proteins. By disrupting this critical interaction for chromatin targeting and protein scaffolding, **TPOP146** serves as a valuable chemical probe to investigate the diverse cellular roles of CBP/p300, including gene transcription, DNA damage response, and cell cycle control.[1][5] This guide details the mechanism of action, quantitative binding data, and demonstrated in vitro applications of **TPOP146**, providing researchers with a comprehensive technical overview.

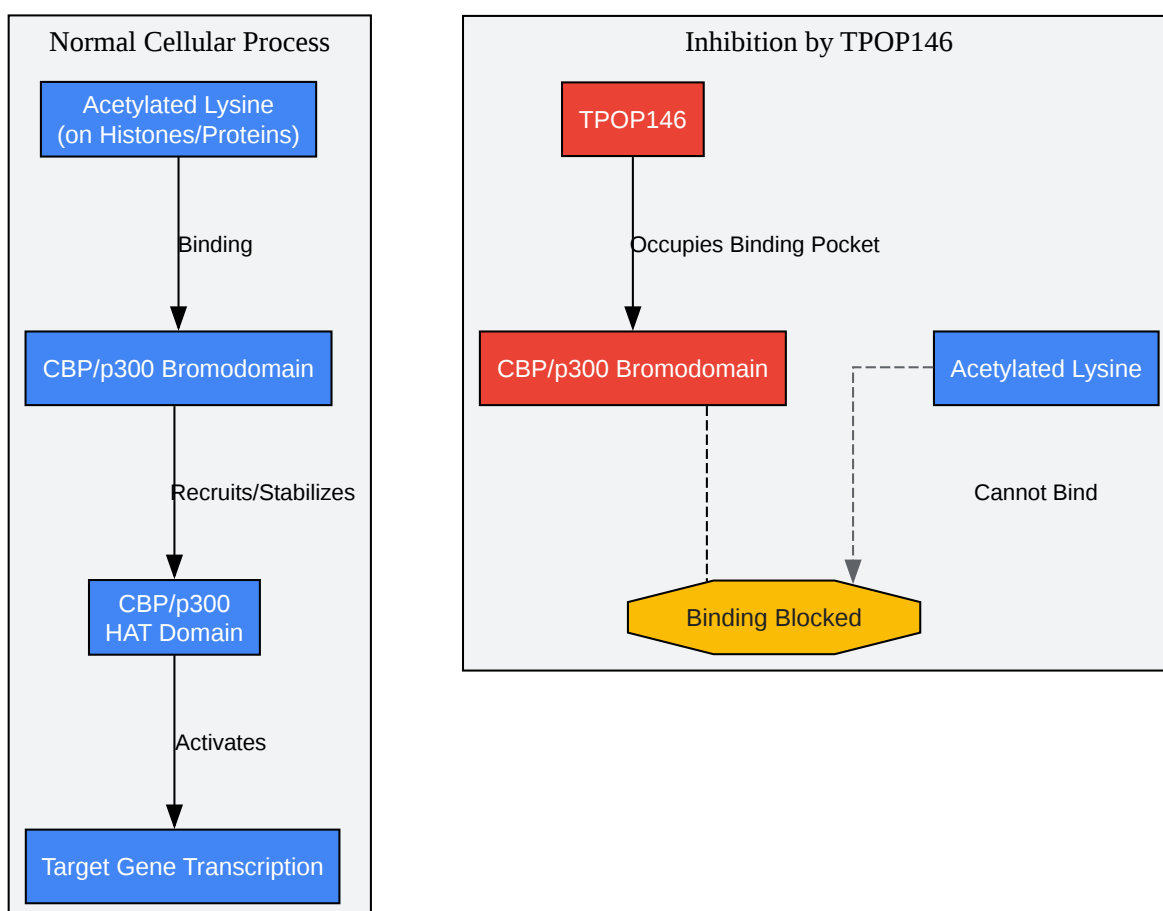
Mechanism of Action: Inhibition of CBP/p300

Bromodomain

CBP and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key functional module within these proteins is the bromodomain, a specialized protein domain that recognizes and binds to acetylated lysine residues (Ac-Lys). This interaction is essential for tethering the CBP/p300 enzymatic machinery to specific chromatin

locations and for mediating interactions within larger protein complexes, thereby facilitating the acetylation of target proteins.

TPOP146, a compound with a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, functions as an N-acetyl-lysine mimetic.[1][3] It is designed to fit into the acetyl-lysine binding pocket of the CBP/p300 bromodomain. By occupying this pocket, **TPOP146** directly prevents the bromodomain from engaging with its natural acetylated lysine substrates. This competitive inhibition disrupts the recruitment of CBP/p300 to chromatin and other protein complexes, leading to a modulation of gene transcription and other downstream cellular processes.[2][4]



[Click to download full resolution via product page](#)

Figure 1. Mechanism of **TPOP146** Inhibition.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of **TPOP146** is defined by its high affinity for the CBP bromodomain and its selectivity over other bromodomain families, particularly the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4). This selectivity is critical for attributing observed biological effects specifically to the inhibition of CBP/p300.

Target	Dissociation Constant (Kd)	Reference
CBP Bromodomain	134 nM	[1][2][3][4]
BRD4 Bromodomain	5.02 μ M	[2][4][6]

Table 1: In Vitro Binding Affinity of **TPOP146**.

The significantly weaker binding to BRD4 (approximately 37-fold higher Kd) demonstrates the selectivity of **TPOP146** for CBP/p300, making it a precise tool for in vitro studies.[2]

In Vitro Applications and Biological Effects

TPOP146 has been utilized in a variety of in vitro experimental systems to probe the function of CBP/p300. Its application has provided insights into the role of these co-activators in both physiological and pathological processes.

Disruption of Protein-Protein Interactions in Cellular Environments

Fluorescence Recovery After Photobleaching (FRAP) assays have demonstrated the on-target activity of **TPOP146** in living cells. Exposure of cells to 1 μ M **TPOP146** resulted in a significant decrease in the fluorescence recovery half-life of CBP at acetylated chromatin sites.[2] This is comparable to the effect of a bromodomain-inactivating mutation, confirming that **TPOP146** effectively targets the CBP bromodomain within the nucleus and competes with its natural acetyl-lysine interactions.[2][4]

Investigation of Tau-Mediated Acetylation

In neurobiology research, **TPOP146** has been used to dissect the acetyltransferase activity of various proteins. In one study, **TPOP146** was used to inhibit CBP/p300 activity to determine if the protein Tau could independently acetylate β -catenin.[7][8] The results showed that inhibiting CBP/p300 with **TPOP146** only slightly decreased the acetylation of β -catenin in Tau-overexpressing cells, suggesting Tau itself was the predominant acetyltransferase for this substrate in that context.[7][8]

Modulation of the NLRP3 Inflammasome

TPOP146 has been employed to study the role of acetylation in innate immunity. Research on the NLRP3 inflammasome, a key component of the inflammatory response, used **TPOP146** to inhibit lysine acetyltransferases.[9] These experiments aimed to determine the effect of Tau-induced acetylation on NLRP3 activation, demonstrating **TPOP146**'s utility in dissecting complex signaling cascades involved in neuroinflammation.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize **TPOP146**'s in vitro function.

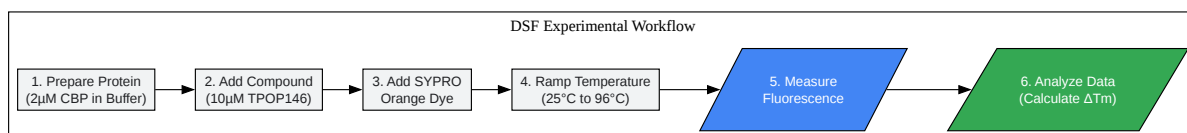
Differential Scanning Fluorimetry (DSF) for Target Engagement

This biophysical assay measures the thermal stability of a target protein in the presence of a ligand. A shift in the melting temperature (T_m) indicates a direct binding interaction.

Protocol:

- Protein Preparation: Prepare a solution of the target bromodomain (e.g., CBP) in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NaCl.[2]
- Assay Setup: In a 96-well plate, add the protein to a final concentration of 2 μ M in a 20 μ L total volume.[2]
- Compound Addition: Add **TPOP146** to the wells at a final concentration of 10 μ M.[2]

- Fluorescent Probe: Add SYPRO Orange dye at a 1:1000 dilution.[2]
- Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[2]
- Data Acquisition: Measure fluorescence at each interval using excitation and emission filters of 465 nm and 590 nm, respectively.[2]
- Analysis: The melting temperature (T_m) is the midpoint of the unfolding transition. A positive shift in T_m in the presence of **TPOP146** indicates stabilization and binding.



[Click to download full resolution via product page](#)

Figure 2. Workflow for DSF Assay.

Cell-Based Target Engagement (FRAP Assay)

This microscopy technique measures the mobility of fluorescently-tagged proteins in living cells to assess target engagement.

Protocol:

- Cell Culture and Transfection: Culture appropriate cells (e.g., U2OS) and transfect with a plasmid expressing the fluorescently-tagged protein of interest (e.g., GFP-CBP).
- Compound Treatment: Treat the cells with a defined concentration of **TPOP146** (e.g., 1 µM) or a vehicle control for a specified duration.
- Microscopy Setup: Use a confocal laser scanning microscope equipped for live-cell imaging.

- Photobleaching: Select a region of interest (ROI) within the nucleus and use a high-intensity laser to photobleach the GFP signal in that area.
- Image Acquisition: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-CBP molecules diffuse into the ROI.
- Data Analysis: Quantify the fluorescence intensity in the ROI over time. Calculate the half-maximal recovery time ($t_{1/2}$). A faster recovery (lower $t_{1/2}$) in **TPOP146**-treated cells indicates that the inhibitor has displaced GFP-CBP from its relatively immobile, chromatin-bound state.

Conclusion

TPOP146 is a well-characterized chemical tool whose biological function in vitro is the selective inhibition of the CBP/p300 bromodomains. Its demonstrated ability to compete with acetyl-lysine binding in both biochemical and cellular assays makes it an invaluable reagent for dissecting the roles of CBP/p300 in gene regulation, signal transduction, and disease pathogenesis. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively utilize **TPOP146** in their investigations of epigenetic mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. pubs.acs.org [pubs.acs.org]
2. medchemexpress.com [medchemexpress.com]
3. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4. bocsci.com [bocsci.com]
5. books.rsc.org [books.rsc.org]
6. dbaitalia.it [dbaitalia.it]

- 7. Tau acetylates and stabilizes β -catenin thereby promoting cell survival - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. embopress.org [embopress.org]
- 9. Tau induces inflammasome activation and microgliosis through acetylating NLRP3 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [biological function of TPOP146 in vitro]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611462/docs#biological-function-of-tpop146-in-vitro>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

